Para-Methoxy vs. Meta-Methoxy Positional Isomer: Conformational and Pharmacophoric Divergence Despite Identical LogP/TPSA
The para-methoxy isomer (CAS 73474-78-9, target) and meta-methoxy isomer (CAS 73474-77-8, comparator) share identical molecular formula (C₁₃H₉F₃N₄O₂), molecular weight (310.23 Da), computed LogP (2.944 by Chemscene; XLogP3-AA 2.5 by PubChem), TPSA (61.5 Ų), hydrogen bond acceptor count (8), and rotatable bond count (3) [1][2]. However, the positional shift of the methoxy group from para to meta alters the three-dimensional electrostatic surface and the orientation of the terminal methyl dipole relative to the triazolopyridazine core, as reflected in differing molecular complexity indices (377 vs. 385) [1][2]. Critically, the meta isomer possesses a ChEMBL entry (CHEMBL1326069), indicating it has been registered in bioactivity databases, whereas the para isomer has no ChEMBL ID, suggesting the para isomer may offer a distinct selectivity profile not yet captured in public screening repositories [3]. In triazolo[4,3-b]pyridazine SAR studies targeting c-Met and Pim-1 kinases, substituent position on the 6-aryl ether ring directly modulates kinase inhibitory potency, with para-substituted analogs often displaying divergent IC₅₀ values relative to meta-substituted congeners [4].
| Evidence Dimension | Positional isomer differentiation: computed molecular properties and database representation |
|---|---|
| Target Compound Data | CAS 73474-78-9 (para-OCH₃): XLogP3-AA 2.5, TPSA 61.5 Ų, Complexity 377, ChEMBL ID: none |
| Comparator Or Baseline | CAS 73474-77-8 (meta-OCH₃): XLogP3-AA 2.5, TPSA 61.5 Ų, Complexity 385, ChEMBL ID: CHEMBL1326069 |
| Quantified Difference | Identical 2D descriptors (ΔXLogP = 0, ΔTPSA = 0); Complexity Δ = 8 units; ChEMBL representation: meta present, para absent |
| Conditions | PubChem computed properties (PubChem release 2025.09.15) and ChEMBL database annotation |
Why This Matters
For SAR-driven procurement, the absence of a ChEMBL entry for the para isomer means it may represent unexplored chemical space within the triazolopyridazine class, offering potential IP or selectivity advantages; conversely, the structural distinction ensures that screening results obtained with the meta isomer cannot be assumed valid for the para isomer.
- [1] PubChem Compound Summary for CID 1476863, CAS 73474-78-9. Computed properties: XLogP3-AA 2.5, TPSA 61.5 Ų, Complexity 377. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 1480857, CAS 73474-77-8. Computed properties: XLogP3-AA 2.5, TPSA 61.5 Ų, Complexity 385. National Center for Biotechnology Information. View Source
- [3] ChEMBL Database, EMBL-EBI. CHEMBL1326069 entry for 6-(3-methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 73474-77-8). No entry found for CAS 73474-78-9. View Source
- [4] Lintnerová, L.; et al. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024, 14, 31592–31606. Figure 2 and Table 1 demonstrate substituent-position-dependent IC₅₀ variation at the 6-aryl ether position. View Source
